molecular formula C13H11NO2S B4462198 7-(thiophen-2-yl)-7,8-dihydroquinoline-2,5(1H,6H)-dione

7-(thiophen-2-yl)-7,8-dihydroquinoline-2,5(1H,6H)-dione

Cat. No.: B4462198
M. Wt: 245.30 g/mol
InChI Key: CQWIEPYVQOJWBA-UHFFFAOYSA-N
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Description

7-(thiophen-2-yl)-7,8-dihydroquinoline-2,5(1H,6H)-dione is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a thiophene ring attached to the quinoline core, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(thiophen-2-yl)-7,8-dihydroquinoline-2,5(1H,6H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a halogenated quinoline derivative and a thiophene boronic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(thiophen-2-yl)-7,8-dihydroquinoline-2,5(1H,6H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-2,5-dione derivatives.

    Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted quinoline and thiophene derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound may serve as a lead compound for drug development.

    Industry: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 7-(thiophen-2-yl)-7,8-dihydroquinoline-2,5(1H,6H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-2,5-dione: A structurally related compound with similar chemical properties.

    Thiophene-quinoline derivatives: Compounds with different substitution patterns on the quinoline and thiophene rings.

Uniqueness

7-(thiophen-2-yl)-7,8-dihydroquinoline-2,5(1H,6H)-dione is unique due to the specific arrangement of the thiophene ring and the quinoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

7-thiophen-2-yl-1,6,7,8-tetrahydroquinoline-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2S/c15-11-7-8(12-2-1-5-17-12)6-10-9(11)3-4-13(16)14-10/h1-5,8H,6-7H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWIEPYVQOJWBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=C1NC(=O)C=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(thiophen-2-yl)-7,8-dihydroquinoline-2,5(1H,6H)-dione
Reactant of Route 2
7-(thiophen-2-yl)-7,8-dihydroquinoline-2,5(1H,6H)-dione
Reactant of Route 3
Reactant of Route 3
7-(thiophen-2-yl)-7,8-dihydroquinoline-2,5(1H,6H)-dione
Reactant of Route 4
7-(thiophen-2-yl)-7,8-dihydroquinoline-2,5(1H,6H)-dione
Reactant of Route 5
7-(thiophen-2-yl)-7,8-dihydroquinoline-2,5(1H,6H)-dione
Reactant of Route 6
7-(thiophen-2-yl)-7,8-dihydroquinoline-2,5(1H,6H)-dione

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